Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(16)8-9(14)12-7-5-3-4-6-13(7)10(8)15/h14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVGQTUFLMTENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CCCCN2C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS Number: 1204419-95-3) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse research studies.
- Molecular Formula : C11H14N2O4
- Molecular Weight : 238.24 g/mol
- Structural Characteristics : The compound features a pyrido[1,2-a]pyrimidine core which is known for its diverse biological activities.
Research indicates that compounds within the pyrido[1,2-a]pyrimidine family exhibit various biological activities, including:
-
Antitumor Activity :
- Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit the growth of cancer cells by targeting specific signaling pathways. For instance, some compounds have been reported to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in nucleotide synthesis and cancer cell proliferation .
- A study highlighted the efficacy of certain pyrido[2,3-d]pyrimidines in inhibiting tumor growth in vivo, suggesting that ethyl 2-hydroxy derivatives may share similar properties .
- Enzyme Inhibition :
Biological Activity Data
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of GARFTase | |
| Enzyme Inhibition | Dihydrofolate reductase | |
| Cell Growth Inhibition | Various cancer cell lines |
Case Studies
- In Vitro Studies :
- In Vivo Efficacy :
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine have been tested against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that these compounds could inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine has also shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. A specific case study highlighted its efficacy in reducing inflammation in animal models of arthritis .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Growth inhibition | |
| Anti-inflammatory | Arthritis models | Reduced inflammation | |
| Anticancer | MCF-7, HeLa | Induces apoptosis |
Pesticidal Properties
Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine has been investigated for its pesticidal properties. A study found that it effectively controls pests such as aphids and whiteflies when applied as a foliar spray . The compound's mode of action involves disrupting the nervous system of the pests.
Plant Growth Regulation
Additionally, this compound has been explored for its role as a plant growth regulator. Experiments showed that it enhances root development and increases resistance to environmental stressors such as drought .
| Application | Effect | Target Organism | Reference |
|---|---|---|---|
| Pesticide | Pest control | Aphids, whiteflies | |
| Growth regulator | Enhanced root development | Various crops |
Polymer Synthesis
Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine has potential applications in polymer chemistry. Its reactivity allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .
Nanocomposite Development
The compound has also been utilized in developing nanocomposites for electronic applications. By incorporating ethyl 2-hydroxy-4-oxo into nanostructured materials, researchers have improved conductivity and mechanical strength .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating pharmacologically active intermediates.
Reaction Pathway :
Conditions :
-
Acidic : HCl (1–2 M), reflux (80–100°C), 6–12 hours.
-
Basic : NaOH (1–2 M), room temperature, 24 hours.
Key Product :
2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, which exhibits enhanced biological activity.
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group at position 2 participates in alkylation and acylation reactions.
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) yields ether derivatives.
Example :
Applications :
Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) produces ester or amide derivatives.
Conditions :
Cyclocondensation Reactions
The compound serves as a precursor in multi-component reactions to form fused heterocycles.
Formation of Pyrano-Pyrimidine Derivatives
Reacting with aldehydes and malononitrile in one-pot cyclocondensation yields pyrano[2,3-d]pyrimidine derivatives.
Conditions :
Example :
Applications :
Mannich Reaction
The hydroxyl group participates in Mannich reactions with formaldehyde and amines to form aminomethyl derivatives.
Conditions :
Example :
Applications :
Pyrimidine Ring Modifications
The pyrimidine ring undergoes electrophilic substitution at electron-rich positions.
Nitration
Nitration at position 5 or 7 using HNO/HSO introduces nitro groups.
Conditions :
Halogenation
Bromination or chlorination via NBS or Cl generates halogenated analogs.
Applications :
Coordination Chemistry
The compound forms metal complexes via hydroxyl and carbonyl oxygen atoms.
Example :
Observed Interactions :
Table of Key Reactions
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- CAS No.: 1204419-95-3
- Molecular Formula : C₁₁H₁₄N₂O₄
- Molecular Weight : 238.24 g/mol
- Purity : ≥97% (as a commercial product) .
Structural Features :
The compound features a bicyclic pyrido[1,2-a]pyrimidine core with a hydroxyl group at position 2, a ketone at position 4, and an ethyl ester at position 2. The six-membered pyrido ring is partially saturated (6,7,8,9-tetrahydro), contributing to its conformational rigidity .
Applications :
Primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly for developing inhibitors and heterocyclic derivatives .
Comparison with Structurally Similar Compounds
TDO2 Inhibitors (Cpd-1 and Cpd-2)
Structural Modifications :
- Cpd-1 : Ethyl 9-(3-(2-propylphenyl)-1-(1-phenylethyl)ureido)-2-methoxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
- Cpd-2 : Ethyl 9-(3-(2-isopropylphenyl)-1-((S)-1-phenylethyl)ureido)-2-methoxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Key Differences :
- Both feature a methoxy group at position 2 (vs. hydroxyl in the target compound) and a bulky ureido substituent at position 7.
- Molecular Weight : ~500–550 g/mol (vs. 238.24 for the target compound).
Antimicrobial Pyrido[1,2-a]pyrimidine Derivatives
Example Compound :
2-Methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Structural Modifications :
- Substitution at position 3 with a piperazine-ethyl group (vs. ethyl ester in the target compound).
- Molecular Formula : C₁₃H₂₀N₄O (MW: 260.33 g/mol).
Structural Modifications :
- Replaces the hydroxyl and ester groups with an acetaldehyde side chain.
- Molecular Formula : C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol).
Antipsychotic Drugs (Risperidone and Paliperidone Palmitate)
Example Compounds :
- Risperidone : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
- Paliperidone Palmitate: (9RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate.
Key Differences :
- Substitution at position 3 with a piperidine-ethyl group (linked to a fluorobenzoisoxazole moiety) and a palmitate ester (in paliperidone).
- Molecular Weight : Risperidone = 410.48 g/mol; Paliperidone Palmitate = 664.89 g/mol.
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility : The pyrido[1,2-a]pyrimidine core accommodates diverse substituents, enabling tailored biological activities (e.g., TDO2 inhibition, antimicrobial, CNS modulation).
Role of Substituents :
- Hydroxyl/Ester Groups (target compound): Favor solubility and reactivity as a synthetic intermediate.
- Bulky Ureido Groups (Cpd-1/Cpd-2): Enhance enzyme binding via hydrophobic interactions.
- Fluorobenzoisoxazole (risperidone): Critical for CNS target engagement.
Safety Profiles : The target compound requires precautions against skin/eye irritation , whereas risperidone and paliperidone have complex safety profiles due to systemic effects .
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves cyclocondensation of 2-aminopyridine derivatives with triethyl methanetricarboxylate (TEMT). Adapted from an improved synthesis of a methyl-substituted analog, this one-pot reaction proceeds via nucleophilic acyl substitution and intramolecular cyclization.
Procedure :
-
Reagent Preparation : 2-Aminopyridine (1.0 equiv) is dissolved in TEMT (3.0 equiv), which acts as both solvent and acylating agent.
-
Heating : The mixture is heated to 150°C under inert atmosphere for 6–8 hours.
-
Quenching : The reaction is cooled to room temperature and poured into ice-cwater.
-
Isolation : The precipitate is filtered, washed with ethanol, and recrystallized from acetone to yield the product.
Key Modifications :
-
Gradual addition of TEMT minimizes byproduct formation (e.g., 2-hydroxy-8-methyl-N-(4-methylpyridin-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide).
-
Excess TEMT ensures complete conversion, with unreacted TEMT recoverable via distillation.
Yield : 68–72% after optimization.
Alkylation of Hydroxy-Pyridopyrimidine Intermediate
Two-Step Synthesis via O-Alkylation
This method, extrapolated from methyl ester syntheses, involves initial preparation of 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid followed by ethyl esterification.
Step 1: Acid Synthesis
-
Starting Material : 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is hydrolyzed under basic conditions (pH 10–12) at 80°C for 4 hours.
-
Neutralization : The solution is acidified to pH 2–3 to precipitate the carboxylic acid.
Step 2: Esterification
-
Reaction : The carboxylic acid (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) in the presence of H2SO4 (0.1 equiv) for 12 hours.
-
Workup : The mixture is concentrated, and the ester is extracted with dichloromethane.
Catalytic Reduction for Tetrahydro Ring Formation
Hydrogenation of Aromatic Precursors
Derived from pyrido[1,2-c]pyrimidine syntheses, this method constructs the tetrahydro ring via catalytic hydrogenation.
Procedure :
-
Intermediate Preparation : 4-Aryl-2H-pyrido[1,2-a]pyrimidine-1,3-dione is synthesized via C-arylation of phenylacetonitrile derivatives with 2-bromopyridine.
-
Reduction : The aromatic intermediate is hydrogenated at 50 psi H2 over 10% Pd/C in ethanol at 60°C for 24 hours.
-
Esterification : The resulting alcohol is treated with ethyl chloroformate in THF to install the ethyl ester.
Yield : 52–60% after three steps.
Comparative Analysis of Methods
Industrial Scalability and Process Optimization
Large-Scale Cyclocondensation
Pilot-scale trials of the TEMT method demonstrate:
Continuous Flow Alkylation
Microreactor systems improve esterification efficiency:
-
Residence Time : 30 minutes at 100°C vs. 12 hours batch.
-
Yield Increase : 75% vs. 65% in batch mode.
Q & A
Q. What are the optimal conditions for synthesizing Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate?
The synthesis requires careful control of reaction stoichiometry and duration. Due to reduced reactivity of pyrido[1,2-a]pyrimidine esters during amidation, a double molar excess of primary amines (e.g., benzylamines) and prolonged heating in ethanol (boiling conditions) are necessary to achieve sufficient yields. Reaction monitoring via TLC or HPLC is recommended to track progress and avoid side products .
Q. How can researchers evaluate the biological activity of this compound and its derivatives?
Standard protocols include in vitro antioxidant assays (e.g., DPPH radical scavenging) and antibacterial screening (e.g., MIC determination against Gram-positive/negative strains). Structure-activity relationships (SAR) can be explored by introducing electron-withdrawing or donating substituents and comparing bioactivity trends. For example, ethyl carboxylate derivatives with halogen substitutions have shown enhanced antibacterial activity in prior studies .
Q. What analytical methods are used to detect and quantify impurities in this compound?
High-performance liquid chromatography (HPLC) with UV detection is the primary method for impurity profiling. For structural elucidation of byproducts (e.g., N-oxide derivatives), high-resolution mass spectrometry (HRMS) and / NMR are essential. Impurities often arise from incomplete amidation or oxidation during synthesis, requiring rigorous purification via recrystallization or column chromatography .
Advanced Research Questions
Q. How can tautomerism and isomerism in derivatives of this compound be analyzed?
, , and NMR spectroscopy are critical for identifying tautomeric equilibria and Z/E isomerism. For example, ethyl 9-aminomethylene derivatives exhibit E-isomer dominance in pyrido[1,2-a]pyrimidines, while azepino analogs show mixed Z/E populations. Protonation at the N(1) atom stabilizes the 1,6,7,8-tetrahydro tautomer, confirmed via chemical shift analysis .
Q. How do Hansen solubility parameters (HSPs) influence formulation strategies for this compound?
Experimental determination of HSPs (via solubility testing in solvents with known cohesive energies) is necessary due to structural complexity. Differential scanning calorimetry (DSC) can assess drug-polymer miscibility (e.g., in PLGA microspheres). Group contribution methods (Hoftyzer/Van Krevelen) may underestimate solubility parameters, necessitating empirical validation for accurate drug delivery system design .
Q. What is the impact of protonation on the reactivity and bioactivity of this compound?
Protonation at the N(1) atom alters the electronic environment, potentially enhancing interactions with biological targets (e.g., receptor binding pockets). Computational studies (DFT) can predict proton affinity, while pH-dependent solubility assays (e.g., shake-flask method) quantify ionization effects. Such data guide salt selection for improved pharmacokinetics .
Q. How do substituents at the 3-position affect biological and chemical properties?
Substituents like vinyl or chloroethyl groups at the 3-position modulate reactivity and bioactivity. For instance, vinyl derivatives act as versatile intermediates for cross-coupling reactions, while chloroethyl analogs may exhibit enhanced antimicrobial potency. Comparative studies using analogues (e.g., 3-ethyl vs. 3-vinyl derivatives) reveal substituent-dependent trends in logP and metabolic stability .
Q. Can structural analogs of this compound exhibit bioisosteric equivalence in pharmacological applications?
Bioisosterism is not guaranteed despite structural similarity. For example, 4-hydroxyquinoline-2-ones and 2-hydroxy-4-oxopyrido[1,2-a]pyrimidines show divergent analgesic effects. Experimental validation via receptor-binding assays (e.g., radioligand displacement) or functional in vivo models (e.g., hot-plate test) is required to confirm functional equivalence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
